Cas no 938-18-1 (2,4,6-Trimethylbenzoyl cloride)

2,4,6-Trimethylbenzoyl cloride structure
938-18-1 structure
2,4,6-Trimethylbenzoyl cloride
938-18-1
C10H11ClO
182.646742105484
MFCD00013650
40346
97038

2,4,6-Trimethylbenzoyl cloride Properties

Names and Identifiers

    • 2,4,6-Trimethylbenzoyl chloride
    • 2,4,6-trmethylbenzoyl chloride
    • Mesitoyl chloride~Mesitylene-2-carbonyl chloride
    • Mesitoyl chloride
    • 2-Mesitylenecarbonyl Chloride
    • Benzoyl chloride, 2,4,6-trimethyl-
    • 2,4,6-trimethyl-benzoyl chloride
    • 2,4,6-trimethylbenzoylchloride
    • UKRQMDIFLKHCRO-UHFFFAOYSA-N
    • PubChem13234
    • KSC491C5B
    • 2,4,6trimethylbenzoyl chloride
    • 2,4,6-Trimethylbenzoyl cloride
    • Benzoyl chloride,4,6-trimethyl-
    • 2,4,6-Trimethy
    • 2,4,6-Trimethylbenzoyl chloride (ACI)
    • 2,4,6-Trimethylbenzoic acid chloride
    • Mesitylcarbonyl chloride
    • NSC 97606
    • sym-Trimethylbenzoic acid chloride
    • EINECS 213-339-6
    • DTXSID20239653
    • EN300-137890
    • 2,4,6-Trimethylbenzoyl chloride, 97%
    • 938-18-1
    • EC 213-339-6
    • SCHEMBL246394
    • DTXCID70162144
    • AKOS004907839
    • 2,4,6-Trimethyl benzoyl chloride
    • 9GTX8DB3BP
    • NS00009037
    • UNII-9GTX8DB3BP
    • MFCD00013650
    • DB-019847
    • BCP29596
    • T2470
    • F2191-0262
    • PS-10763
    • J-507085
    • Mesitylcarbonylchloride pound>>Benzoyl chloride, 2,4,6-trimethyl-
    • NSC97606
    • NSC-97606
    • +Expand
    • MFCD00013650
    • UKRQMDIFLKHCRO-UHFFFAOYSA-N
    • 1S/C10H11ClO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3
    • O=C(C1C(C)=CC(C)=CC=1C)Cl
    • 776108

Computed Properties

  • 182.05000
  • 0
  • 1
  • 1
  • 182.05
  • 12
  • 167
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.5
  • 3
  • 0
  • 17.1

Experimental Properties

  • 2.99080
  • 17.07000
  • n20/D 1.529
  • Reacts slowly with water.
  • 143°C/60mmHg(lit.)
  • Fahrenheit: >230 ° f
    Celsius: >110 ° c
  • colorless liquid
  • Not determined
  • Moisture Sensitive
  • 1.095 g/mL at 25 °C

2,4,6-Trimethylbenzoyl cloride Security Information

  • GHS05 GHS05
  • 3
  • 8
  • S45-S36/37/39-S26
  • II
  • R34
  • C C
  • 1760
  • H314
  • P280,P305+P351+P338,P310
  • dangerous
  • 2-8°C
  • II
  • 34
  • Danger
  • 8

2,4,6-Trimethylbenzoyl cloride Customs Data

  • 2916399090
  • China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,4,6-Trimethylbenzoyl cloride Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003G4D-25g
2,4,6-Trimethylbenzoyl Chloride
938-18-1 98% GC
25g
$19.00 2024-04-19
A2B Chem LLC
AB60061-25g
2,4,6-Trimethylbenzoyl chloride
938-18-1 98% GC
25g
$17.00 2024-07-18
Aaron
AR003GCP-5g
2,4,6-Trimethylbenzoyl Chloride
938-18-1 97%
5g
$5.00 2024-07-18
abcr
AB119927-25 g
2,4,6-Trimethylbenzoyl chloride, 98%; .
938-18-1 98%
25g
€63.00 2023-05-10
Ambeed
A989699-25g
2,4,6-Trimethylbenzoyl Chloride
938-18-1 98% GC
25g
$23.0 2024-05-28
Apollo Scientific
OR60202-25g
2,4,6-Trimethylbenzoyl chloride
938-18-1
25g
£22.00 2023-08-31
Chemenu
CM343532-500g
2,4,6-Trimethylbenzoyl chloride
938-18-1 95%+
500g
$422
City Chemical
2654CC-500GM
2,4,6-Trimethylbenzoyl Chloride
938-18-1 96.0%(GC)
500gm
$619.18 2023-09-19
Enamine
EN300-137890-0.05g
2,4,6-trimethylbenzoyl chloride
938-18-1 95%
0.05g
$19.0 2023-07-09
eNovation Chemicals LLC
D397680-25g
2,4,6-Trimethylbenzoyl chloride
938-18-1 97%
25g
$175 2022-09-09

2,4,6-Trimethylbenzoyl cloride Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chloroacetic acid Catalysts: Iron chloride (FeCl3) ;  rt; 2 h, 70 °C; 1 h, 70 °C
Reference
Procedure for the production of (un)substituted arylcarboxylic acid chlorides via the methylation of (un)substituted aromatics with tetrachloromethane and subsequent acid hydrolysis
, Germany, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: 1H-Imidazolium, 3-butyl-1-methyl-, bromide, compd. with aluminum chloride (AlCl3… ;  5 - 6 MPa, 5 - 10 °C
1.2 Reagents: Phosphorus trichloride ;  rt; 2 h, 50 - 60 °C
Reference
Preparation and application of 2,4,6-trimethylbenzoyl chloride
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Reactivity of sterically hindered diarylbenzhydryl carbocations - competing trapping by nucleophiles and elimination
Hegarty, Anthony F.; Wolfe, Valerie E., ARKIVOC (Gainesville, 2008, (10), 161-182

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Magnesium ,  Iodine ,  Hydrochloric acid ,  Thionyl chloride ,  Water Solvents: Diethyl ether
Reference
Mesitoyl chloride (β-isodurylyl chloride)
Bowen, Douglas M.; Barnes, R. P., Organic Syntheses, 1941, 21, 77-9

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride Catalysts: Dimethylformamide ;  2 h, rt → 70 °C
Reference
Preparation of 2,4,6-trimethylbenzoyl chloride
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: 1,3,5-Trimethyl-2-(trichloromethyl)benzene Catalysts: Iron chloride (FeCl3) ;  rt → 65 °C; 5 h, 65 °C
Reference
Method for synthesizing substituted aromatic formyl chloride
, China, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus trichloride ;  5 h, rt → 80 °C
Reference
Preparation method of 2,4,6-trimethylbenzoyl diphenyl phosphine oxide (TPO) from phosphorus trichloride, benzene and 2,4,6-trimethylbenzoyl chloride
, China, , ,

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Iodine ,  Phosphorus trichloride Solvents: 1,2-Dichloroethane ;  36 h, 160 °C; rt
Reference
One-step Conversion of Amides and Esters to Acid Chlorides with PCl3
Li, Fangshao; Wu, Xiaofang; Guo, Fengzhe; Tang, Zi-Long; Xiao, Jing, European Journal of Organic Chemistry, 2021, 2021(30), 4314-4317

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Acetonitrile ;  24 h, 80 °C; 80 °C → rt
Reference
Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides
Xiao, Jing ; Han, Li-Biao, Journal of Chemical Research, 2019, 43(5-6), 205-210

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Acetonitrile ;  24 h, 80 °C
Reference
Preparation method of aromatic acyl chloride by using phosphorus trichloride as chlorination reagent
, China, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride (polymer-bound)
Reference
Polymer-bonded Lewis acids in organic synthesis: conversion of carboxylic acids into acyl chlorides and of alcohols into alkyl chlorides or bromides by polymer-bonded phosphorus reagents
Cainelli, Gianfranco; Contento, Michele; Manescalchi, Francesco; Plessi, Laura; Panunzio, Mauro, Synthesis, 1983, (4), 306-8

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: Benzene ;  rt; 3 h, rt
Reference
Structural effects of carbon monoxide coordination to carbon centers. π and σ bindings in aliphatic acyl versus aromatic aroyl cations
Davlieva, Milya G.; Lindeman, Sergey V.; Neretin, Ivan S.; Kochi, Jay K., New Journal of Chemistry, 2004, 28(12), 1568-1574

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Acetonitrile ;  6 h, 60 °C
Reference
A practical chlorination of tert-butyl esters with PCl3 generating acid chlorides
Wu, Xiaofang; Zhou, Lei; Yang, Ruoqi; Guo, Fengzhe; Tang, Zi-Long; et al, Journal of Chemical Research, 2020, 44(5-6), 301-304

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Iron chloride (FeCl3) ;  4 h, 100 °C
Reference
Preparation of 2,4,6-trimethylbenzoyl chloride
, China, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Thionyl chloride
Reference
Recovery method of distillation still residue from preparation process of acyl chloride from solid organic acid
, China, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Visible Light-Mediated Dearomative Hydrogen Atom Abstraction/ Cyclization Cascade of Indoles
Xiong, Yang; Grosskopf, Johannes; Jandl, Christian; Bach, Thorsten, Angewandte Chemie, 2022, 61(18),

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  10 min, rt; rt
Reference
Hypervalent iodine promoted the synthesis of cycloheptatrienes and cyclopropanes
Yuan, Da-Fu; Wang, Zi-Chen; Geng, Rui-Sen; Ren, Guang-Yi; Wright, James S.; et al, Chemical Science, 2022, 13(2), 478-485

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Oxalyl chloride Solvents: 1,2-Dichloroethane ;  20 - 25 °C; 25 °C → 40 °C; 4 h, 40 °C
Reference
Novel oxime ester carbazole derivative compound for photoresist composition
, World Intellectual Property Organization, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  0 °C; 4 h, 50 °C
Reference
Palladium-catalyzed late-stage C-H deuteration of arenes
Farizyan, Mirxan; Mondal, Arup; Mal, Sourjya; Deufel, Fritz; van Gemmeren, Manuel, ChemRxiv, 2021, 1, 1-8

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Thionyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ;  rt; 3 h, 60 °C
Reference
Palladium-Catalyzed 5-exo-dig Cyclization Cascade, Sequential Amination/Etherification for Stereoselective Construction of 3-Methyleneindolinones
Zuo, Youpeng; He, Xinwei ; Tang, Qiang; Hu, Wangcheng; Zhou, Tongtong; et al, Advanced Synthesis & Catalysis, 2021, 363(8), 2117-2123

2,4,6-Trimethylbenzoyl cloride Raw materials

2,4,6-Trimethylbenzoyl cloride Preparation Products

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